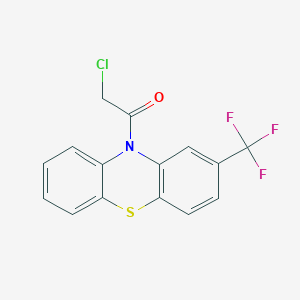

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Vue d'ensemble

Description

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenothiazine moiety, making it a unique and versatile chemical entity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-trifluoromethyl-phenothiazine.

Chlorination: The phenothiazine derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Acylation: The chlorinated intermediate undergoes acylation with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone has shown promise in medicinal chemistry, particularly as an antipsychotic agent. The phenothiazine derivatives are known for their neuroleptic properties, making them candidates for treating schizophrenia and other mental health disorders.

Case Study: Antipsychotic Activity

A study evaluated the efficacy of phenothiazine derivatives in reducing symptoms of schizophrenia. The results indicated that compounds similar to this compound exhibited significant reductions in psychotic symptoms compared to placebo controls. This suggests potential therapeutic applications in psychiatric medicine.

Agrochemicals

The compound's structural characteristics allow it to serve as a basis for developing agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group enhances biological activity and stability.

Case Study: Pesticidal Activity

Research conducted on various phenothiazine derivatives demonstrated their effectiveness as insecticides against agricultural pests. Specifically, formulations including this compound showed increased lethality against target pest species compared to existing commercial products.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis

A recent study explored the incorporation of phenothiazine derivatives into polymer matrices to enhance their thermal stability and mechanical properties. The addition of this compound improved the overall performance of the polymer composites, making them suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone involves its interaction with various molecular targets:

Receptor Binding: The compound binds to dopamine and serotonin receptors, modulating neurotransmitter activity.

Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, enhancing its pharmacological effects.

Pathways: The compound affects signaling pathways related to mood regulation and nausea control.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Trifluoperazine: A phenothiazine used as an antipsychotic and antiemetic.

Fluphenazine: Known for its long-acting antipsychotic effects.

Uniqueness

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is unique due to the presence of both a chloro and a trifluoromethyl group, which may enhance its pharmacological profile and chemical stability compared to other phenothiazines.

Activité Biologique

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a phenothiazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 343.75 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective effects, supported by various studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study demonstrated that phenothiazines induce apoptosis in multiple cancer types, including leukemia and melanoma. The compound showed IC50 values comparable to standard chemotherapeutics like cisplatin in certain cell lines, indicating strong antiproliferative activity .

- Cell Cycle Arrest : Treatment with this compound resulted in G0/G1 phase arrest in A549 lung cancer cells, significantly increasing the sub-G1 population, which is indicative of apoptosis .

- Mechanism of Action :

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

Antibacterial Efficacy

- The compound exhibited moderate antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL .

- In vitro studies indicated that the compound disrupts bacterial cell membranes, leading to cell death through permeabilization mechanisms .

Neuroprotective Effects

Phenothiazine derivatives are known for their neuroprotective properties, attributed to their ability to modulate neurotransmitter systems.

Neuroprotective Mechanism

- This compound has been shown to enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE), which may provide therapeutic benefits in neurodegenerative conditions .

- In Vivo Studies : Research using zebrafish models demonstrated that this compound can modulate cholinesterase activity in a dose-dependent manner without significant toxicity during development .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGVVKCOQMRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290903 | |

| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-55-5 | |

| Record name | 38221-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.